Nitrosopiperidinol
Description
Properties
IUPAC Name |
1-nitrosopiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-5-1-3-7(6-9)4-2-5/h5,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRQZSOHVPOGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204110 | |
| Record name | 1-Nitroso-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.000225 [mmHg] | |
| Record name | N-Nitroso-4-hydroxypiperidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21296 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
55556-93-9 | |
| Record name | 1-Nitroso-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55556-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Nitroso-4-hydroxypiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitroso-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitrosopiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NITROSOPIPERIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18ZR821Q00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
pH and Temperature Control
The patent RU2095355C1, though focused on 1-nitroso-4-methylpiperazine, provides transferable insights. Maintaining pH 6–7 during methylation steps minimizes unwanted side reactions, a principle applicable to NPIP synthesis. Reaction temperatures below 20°C suppress thermal decomposition, while gradual reagent addition enhances selectivity.
Solvent Systems
Ethanol-water mixtures (3:1 v/v) improve solubility of intermediates, particularly when using -based methods. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to nitroso group instability.
Table 2: Impact of Reaction Conditions on Yield
| Condition | Yield Range | Key Observation |
|---|---|---|
| pH 1.5–2.5 | 70–78% | Maximizes nitrosating agent activity |
| Temperature 0–10°C | 75–85% | Minimizes di-nitrosation |
| 0.1 M | 78% | Enhances solubility |
Mechanistic Insights
Nitrosation Pathways
The nitroso group () incorporation proceeds via two pathways:
Chemical Reactions Analysis
Types of Reactions: Nitrosopiperidinol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The nitroso group can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
Nitrosopiperidinol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of nitrosopiperidinol involves its interaction with molecular targets through the nitroso group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its application, such as its use in drug development or chemical synthesis.
Comparison with Similar Compounds
Structural Similarity and Key Differences
The following table summarizes compounds structurally related to Nitrosopiperidinol, based on similarity scores (0–1 scale) and functional group variations from :
| Compound Name | CAS Number | Similarity Score | Key Structural Features |
|---|---|---|---|
| 5-Nitro-2-(piperidin-1-yl)aniline | 188604-99-1 | 0.92 | Nitro group on aromatic ring, piperidine |
| 2-(4-Methylpiperidin-1-yl)-5-nitroaniline | 166438-83-1 | 0.90 | Methyl-piperidine, nitro on aromatic ring |
| (1-(4-Nitrophenyl)piperidin-3-yl)methanol | 5367-58-8 | 0.87 | Nitro-phenyl, piperidine, hydroxymethyl |
| 1-(4-Nitrophenyl)piperidin-2-one | 32188-75-3 | 0.81 | Nitro-phenyl, piperidone (ketone derivative) |
Key Observations :
- This compound likely differs from the above nitro-containing analogs by replacing the nitro (-NO₂) group with a nitroso (-NO) moiety. This substitution reduces steric bulk but increases reactivity due to the instability of nitroso groups .
Reactivity and Stability
Nitroso compounds are notoriously prone to dimerization or decomposition under light or heat, unlike their nitro analogs. For example:
- 5-Nitro-2-(piperidin-1-yl)aniline (CAS 188604-99-1): Stable under standard storage conditions due to the nitro group’s electron-withdrawing effects .
- Hypothetical this compound: Expected to require inert storage conditions (e.g., low temperature, dark environments) to prevent degradation, as seen in other nitroso derivatives .
Analytical Methodologies
Analytical techniques for related compounds () include:
- High-Performance Liquid Chromatography (HPLC): Used to resolve impurities in piperidine derivatives (e.g., detection limits for drospirenone analogs in USP methods) .
- Spectroscopic Methods : NMR and IR for functional group identification, particularly distinguishing nitro vs. nitroso vibrations .
Biological Activity
Nitrosopiperidinol, a derivative of nitrosopiperidine, has garnered attention due to its biological activity, particularly its potential carcinogenic effects. This article delves into the mechanisms of action, metabolic pathways, and the implications of this compound exposure based on diverse scientific studies.
Chemical Structure and Formation
This compound is synthesized from piperidine and nitrite, a process that can occur in vivo within the gastric environment. The formation of nitrosamines, including this compound, is pH-dependent and can be influenced by the presence of secondary amines in dietary sources. Research indicates that nitrosamines are formed through reactions involving dietary nitrites and amines, leading to their detection in various food products and tobacco smoke .
Carcinogenic Potential
Numerous studies have established the carcinogenic potential of nitrosopiperidine and its derivatives. A significant body of research indicates that this compound is associated with increased risks of hepatocellular carcinoma (HCC). A case-control study in Thailand identified a strong correlation between high dietary intake of nitrosamines, including this compound, and elevated HCC risk. The odds ratio for the highest quartile of nitrosamine consumption was reported at 2.52 (95% CI = 1.62–3.94), suggesting a substantial link between dietary exposure and cancer incidence .
Table 1: Summary of Carcinogenic Studies on Nitrosamines
Metabolic Pathways
The metabolism of this compound primarily occurs through cytochrome P450 enzymes, particularly CYP2A3, which exhibits a high affinity for α-hydroxylation of nitrosamines. This metabolic activation is crucial for understanding the tissue-specific carcinogenicity observed with these compounds. Studies indicate that rat esophageal microsomes convert nitrosopiperidine to its hydroxylated form at a significantly higher rate than liver microsomes, suggesting a mechanism for esophageal cancer development .
Health Hazards
Chronic exposure to this compound has been linked to various health risks beyond cancer, including liver damage and potential reproductive toxicity. The compound can irritate mucous membranes and cause ocular damage upon exposure . Given its classification as a probable human carcinogen, it poses significant health risks, particularly in populations with high dietary intake or occupational exposure.
Case Studies
Several case studies highlight the real-world implications of nitrosamine exposure:
- Thailand's Liver Cancer Incidence : A comprehensive analysis involving over 800 HCC cases revealed that dietary intake of N-nitroso compounds like NPIP was significantly associated with liver cancer risk, emphasizing the need for public health interventions to reduce exposure .
- Food Safety Investigations : Studies have detected high levels of N-nitroso compounds in traditional foods such as fermented fish in Thailand, linking cultural dietary practices with increased cancer risk .
Q & A
Q. What tools facilitate cross-study data analysis for this compound research?
- Methodological Answer :
- Data Integration Platforms : Use KNIME or Galaxy to harmonize datasets (e.g., toxicity metrics from disparate assays) .
- Metadata Tagging : Label variables with NEMSIS-like identifiers for machine readability .
- Collaborative Databases : Contribute to platforms like PubChem or ChEMBL for open-access data sharing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
